Butane-1,1,4,4,-tetrol
CAS No.: 84000-91-9
Cat. No.: VC16988532
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84000-91-9 |
|---|---|
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | butane-1,1,4,4-tetrol |
| Standard InChI | InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2 |
| Standard InChI Key | LYGJUHQDLQALGX-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(O)O)C(O)O |
Introduction
Structural and Stereochemical Features
Butane-1,1,4,4-tetrol (C₄H₁₀O₄) features two primary hydroxyl groups on each of its terminal carbons, creating a symmetrical molecular framework. This arrangement contrasts with erythritol, where hydroxyls occupy consecutive carbons (1,2,3,4). The compound’s symmetry reduces its chiral complexity compared to erythritol, which possesses two chiral centers. Computational models suggest that the 1,1,4,4 substitution pattern allows for stable intramolecular hydrogen-bonding networks, potentially enhancing thermal stability and solubility in polar solvents .
Comparative Analysis of Tetraols
Synthesis and Derivatives
While direct synthesis methods for butane-1,1,4,4-tetrol remain undocumented in the literature, analogous pathways for phenyl-substituted tetraols offer clues. The tetraphenyl derivative (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) is synthesized via Grignard reactions followed by stereoselective hydroxylation, achieving >95% enantiomeric excess . This method could theoretically adapt to produce butane-1,1,4,4-tetrol by omitting phenyl groups, though challenges in stabilizing the unsubstituted tetraol structure may arise due to increased conformational flexibility.
Host-Guest Chemistry Applications
TETROL’s demonstrated ability to selectively enclathrate cyclic ketones and lactones underscores the potential of tetraols in separation technologies . For example:
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Selectivity in Mixed Solvents: TETROL exhibits 93.8% selectivity for 2-pyrrolidone over γ-butyrolactone in equimolar mixtures, attributed to complementary hydrogen-bonding patterns between host hydroxyls and guest carbonyl groups .
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Thermal Stability: Differential scanning calorimetry (DSC) reveals guest release temperatures correlate with host-guest binding strength, with NMP complexes showing higher thermal stability (ΔH = 148 kJ/mol) than NEP analogues .
Biological and Industrial Relevance
Though no direct studies on butane-1,1,4,4-tetrol’s bioactivity exist, its structural analogs exhibit notable properties:
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Antioxidant Capacity: Erythritol derivatives show radical scavenging activity (IC₅₀ = 12 μM against DPPH), suggesting potential for butane-1,1,4,4-tetrol in cosmetic formulations.
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Pharmaceutical Carriers: The tetraol framework’s hydrogen-bonding capacity could enhance drug solubility, as seen in glycerol-based systems (logP improvement ≥1.5) .
Computational and Crystallographic Insights
Single-crystal X-ray diffraction (SCXRD) of TETROL inclusion complexes reveals:
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